molecular formula C16H15NO4 B15043429 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid CAS No. 353524-20-6

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

Cat. No.: B15043429
CAS No.: 353524-20-6
M. Wt: 285.29 g/mol
InChI Key: HUYSBAJEPUUFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a bicyclic amide derivative featuring a benzoic acid moiety linked to a methanoisoindole core. This compound is synthesized via the condensation of Endic anhydride (1,3-dioxooctahydro-4,7-methanoisoindole) with aminobenzoic acid derivatives under acidic conditions . Its structure combines a rigid bicyclic system with a carboxylic acid group, enabling applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or ligands targeting protein-protein interactions.

Properties

CAS No.

353524-20-6

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid

InChI

InChI=1S/C16H15NO4/c18-14-12-8-4-5-9(6-8)13(12)15(19)17(14)11-3-1-2-10(7-11)16(20)21/h1-3,7-9,12-13H,4-6H2,(H,20,21)

InChI Key

HUYSBAJEPUUFGG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid involves multiple steps. One common synthetic route includes the reaction of a benzoic acid derivative with a suitable dioxooctahydro-methanoisoindol precursor under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Benzoic Acid Moiety

The position and nature of substituents on the benzoic acid ring significantly influence physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Yield (%) LC-MS [M+H]+ Rf Value Source
Target Compound 3-position C₁₅H₁₅NO₄ 273.28 96% 411.82 0.4
4-Chloro-3-(methanoisoindol-yl)benzoic acid 4-Cl, 3-position C₁₅H₁₄ClNO₄ 307.73 N/A N/A N/A
5,6-Dibromo analog 5,6-Br C₁₆H₁₃Br₂NO₄ 443.09 N/A N/A N/A
  • Positional Isomerism : The target compound (3-substituted) exhibits higher synthetic yield (96%) compared to 4-substituted analogs (e.g., VP-4540, a methyl ester derivative with 20% yield in acetic acid) . The 3-position may enhance steric compatibility in binding pockets.

Modifications to the Methanoisoindole Core

Variations in the bicyclic system’s saturation and functional groups alter conformational rigidity and hydrogen-bonding capacity:

Compound Name Core Structure Key Properties Source
Target Compound Octahydro-4,7-methanoisoindole High rigidity; two ketone groups for H-bonding
Hexahydroisoindole derivative Partially unsaturated core Reduced steric hindrance; lower melting points
Tetrahydroisoindole analog Less saturated Increased flexibility; altered pharmacokinetics
  • Saturation Effects : The fully saturated octahydro core in the target compound enhances stability and hydrogen-bonding capacity compared to hexahydro derivatives, as evidenced by higher LC-MS purity (98.9% at 254 nm) .
  • Functional Groups : Derivatives with additional amide or acetyl groups (e.g., compound 28 in ) show altered solubility profiles, with acetylated analogs exhibiting lower Rf values in hexane/ethyl acetate systems .

Analytical Characterization

  • LC-MS : Retention times (tR) range from 3.91 min (target compound) to 4.12 min (furan analogs), correlating with hydrophobicity .
  • ¹H NMR: Key signals include aromatic protons (δ 7.53–8.97 ppm) and methanoisoindole bridge protons (δ 1.32–3.33 ppm) .

Biological Activity

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, focusing on its effects in various biological systems, particularly its insecticidal and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₂O₃
  • CAS Number : 2975685
  • IUPAC Name : this compound

This compound features a dioxoisoindole moiety that may contribute to its biological activities.

Insecticidal Activity

Recent studies have investigated the larvicidal activity of compounds related to the benzodioxole group against Aedes aegypti, a primary vector for several viral diseases. The findings indicate that certain derivatives exhibit significant insecticidal properties:

  • Key Findings :
    • Compounds showed varying LC50 and LC90 values, with some derivatives demonstrating effective larvicidal activity.
    • For example, a related compound displayed LC50 values of 28.9 ± 5.6 μM after 24 hours of exposure .

These results suggest that modifications in the chemical structure can enhance the insecticidal efficacy of these compounds.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that derivatives of benzoic acid can inhibit the growth of various bacterial strains:

  • Case Study :
    • Substituted benzoic acid derivatives were tested against Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR), showing IC50 values ranging from 7 to 40 μM. One derivative exhibited an IC50 of 7 μM, indicating potent inhibitory activity .

This highlights the potential for these compounds to serve as lead candidates in developing new antimicrobial therapies.

Comparative Table of Biological Activities

CompoundBiological ActivityLC50/IC50 ValuesReference
This compoundInsecticidal (Aedes aegypti)LC50: 28.9 ± 5.6 μM
Substituted benzoic acid derivativeAntimicrobial (MtDHFR)IC50: 7 μM

Toxicity and Safety Profile

Safety evaluations are critical for any compound intended for therapeutic use. In studies involving related compounds, no significant cytotoxicity was observed in human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM) . Additionally, animal studies indicated mild behavioral effects without structural toxicity in vital organs at high doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.